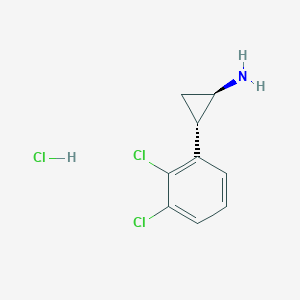

trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- InChI Code : 1S/2C~9~H~10~ClN.2ClH/c210-7-3-1-2-6(4-7)8-5-9(8)11;;/h21-4,8-9H,5,11H2;21H/t28-,9+;;/m10…/s1

Molecular Structure Analysis

The molecular structure of trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride consists of a cyclopropane ring attached to a 3-chlorophenyl group. The compound exists in a trans configuration, as indicated by the stereochemistry notation .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride and its analogs have been explored for their synthesis and biological effects. Notable findings include:

Peripheral Cardiovascular Action : Analog compounds like trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides show transient hypotensive effects and act as dopamine-induced vasodepression antagonists (Teller & Jarboe, 1982).

Enzyme Inhibition : Derivatives like bromophenol with cyclopropyl moiety exhibit effective inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, which are significant in treating diseases like Alzheimer's (Boztaş et al., 2019).

Inhibitor of Monoamine Uptake : Compounds like Lu 19-005, which are structurally similar to trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride, have been studied for their potent inhibition of synaptosomal uptake of neurotransmitters such as dopamine and serotonin (Hyttel & Larsen, 1985).

Antitumor Applications : Trans-amine-amidine-Pt(II) cationic complexes, including compounds with cyclopropylamine structures, have shown promising antitumor activities, inducing cancer cell death through mechanisms like p53-mediated apoptosis (Marzano et al., 2010).

Deamination Studies : Research on the deamination of trans-2-methyl- and trans-2-phenylcyclopropylamines has provided insights into the reaction mechanisms and potential applications in synthesizing pharmaceuticals (Wiberg & Österle, 1999).

Synthesis and Chemical Properties

The synthesis and chemical properties of trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride and related compounds have been extensively studied:

Synthesis from α-Chloroaldehydes : Methods for synthesizing trans-2-substituted cyclopropylamines, including those structurally related to trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride, have been reported, highlighting their prevalence in pharmaceuticals and agrochemicals (West et al., 2019).

Catalyzed Cyclopropanation : Studies on catalyzed cyclopropanation methods, such as those using triphenylarsine, are relevant to the synthesis of trans-2,3-dihydro-spiro compounds, offering insights into the synthesis of trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride (Ren et al., 2008).

Safety and Hazards

- Safety Information : Refer to the MSDS for detailed safety precautions.

Propriétés

IUPAC Name |

(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H/t6-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCXBYZZPOUHKM-QDOHZIMISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=C(C(=CC=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2565084.png)

![ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2565091.png)

![N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2565095.png)

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2565097.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565100.png)

![2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2565102.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2565104.png)